molecular formula C18H14O4 B5839608 (4,8-Dimethyl-2-oxochromen-7-yl) benzoate

(4,8-Dimethyl-2-oxochromen-7-yl) benzoate

Cat. No.: B5839608
M. Wt: 294.3 g/mol
InChI Key: NLIILZRSOIZIIS-UHFFFAOYSA-N
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Description

(4,8-Dimethyl-2-oxochromen-7-yl) benzoate is a chemical compound belonging to the class of chromen-2-one derivatives It is characterized by the presence of a benzoate ester group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Dimethyl-2-oxochromen-7-yl) benzoate typically involves the esterification of (4,8-Dimethyl-2-oxochromen-7-ol) with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,8-Dimethyl-2-oxochromen-7-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-2-ol derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of (4,8-Dimethyl-2-oxochromen-7-yl) benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The chromen-2-one core is known to interact with various proteins, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4,8-Dimethyl-2-oxochromen-7-yl) propionate
  • (3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl) benzoate

Uniqueness

(4,8-Dimethyl-2-oxochromen-7-yl) benzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-10-16(19)22-17-12(2)15(9-8-14(11)17)21-18(20)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIILZRSOIZIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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